Cas no 1951444-80-6 (4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide)

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide
- 4-BENZYL-3-CYANO-N-(1,3-THIAZOL-2-YL)BENZENESULFONAMIDE
- BDD44480
- CS-W000586
- DTXSID601189447
- 1951444-80-6
- Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl-
-
- MDL: MFCD26961060
- インチ: 1S/C17H13N3O2S2/c18-12-15-11-16(24(21,22)20-17-19-8-9-23-17)7-6-14(15)10-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20)
- InChIKey: IPSPSTQMMQADNA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C#N)C=1)CC1C=CC=CC=1)(NC1=NC=CS1)(=O)=O
計算された属性
- せいみつぶんしりょう: 355.04491901g/mol
- どういたいしつりょう: 355.04491901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 120
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019090027-1g |
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 97% | 1g |
$2007.36 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050391-1g |
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 98% | 1g |
¥12902.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050391-100mg |
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 98% | 100mg |
¥3772.00 | 2023-11-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09683-5g |
4-BENZYL-3-CYANO-N-(THIAZOL-2-YL)BENZENESULFONAMIDE |
1951444-80-6 | 95% | 5g |
$3380 | 2023-09-07 | |
eNovation Chemicals LLC | Y0977489-1g |
4-benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 95% | 1g |
$1450 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050391-250mg |
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 98% | 250mg |
¥7526.00 | 2023-11-21 | |
eNovation Chemicals LLC | Y0977489-1g |
4-benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 95% | 1g |
$1450 | 2025-02-21 | |
eNovation Chemicals LLC | Y0977489-1g |
4-benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 95% | 1g |
$1450 | 2025-02-28 | |
Alichem | A019090027-250mg |
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide |
1951444-80-6 | 97% | 250mg |
$842.09 | 2023-09-02 | |
Chemenu | CM379583-1g |
4-benzyl-3-cyano-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |
1951444-80-6 | 95%+ | 1g |
$717 | 2022-12-31 |
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide 関連文献
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamideに関する追加情報
Research Brief on 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide (CAS: 1951444-80-6): Recent Advances and Applications
4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide (CAS: 1951444-80-6) is a sulfonamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique benzyl-cyano-thiazole scaffold, has been investigated for its inhibitory activity against various biological targets, including kinases and enzymes involved in inflammatory and oncogenic pathways. Recent studies have highlighted its promising pharmacological properties, making it a subject of interest for drug discovery and development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural-activity relationship (SAR) of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide and its analogs. The study demonstrated that the compound exhibits potent inhibitory effects against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This finding suggests its potential as a targeted therapy for cancer, especially in combination with existing chemotherapeutic agents.
Another significant advancement was reported in a 2024 preprint article on bioRxiv, where the compound was evaluated for its anti-inflammatory properties. The researchers found that 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide effectively suppresses the NF-κB signaling pathway, a key regulator of inflammatory responses. In vitro and in vivo experiments showed reduced production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis and optimization of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide have also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry detailed a scalable and efficient synthetic route for this compound, highlighting improvements in yield and purity. The authors emphasized the importance of the cyano and sulfonamide functional groups in enhancing the compound's bioavailability and target binding affinity, which are critical for its therapeutic efficacy.
Despite these promising findings, challenges remain in the clinical translation of 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide. Pharmacokinetic studies indicate that the compound has moderate solubility and metabolic stability, necessitating further structural modifications to optimize its drug-like properties. Ongoing research is exploring prodrug strategies and formulation technologies to address these limitations and improve its therapeutic potential.
In conclusion, 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide (CAS: 1951444-80-6) represents a versatile scaffold with significant potential in drug discovery. Its dual activity against carbonic anhydrases and inflammatory pathways positions it as a promising candidate for oncology and immunology applications. Future studies should focus on advancing its preclinical development and exploring its mechanisms of action in greater detail.
1951444-80-6 (4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide) 関連製品
- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)
- 2227862-23-7(tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)
- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)
- 121895-18-9(Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))
- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)
- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)
- 2097967-85-4(tert-butyl 5-(6-(1h-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo3,4-cpyrrole-2(1h)-carboxylate)
- 2639466-09-2(tert-butyl (2E)-4-(methylamino)but-2-enoate)
- 35789-02-7(Europium III tri(bis(trimethylsilylamide))
- 3106-67-0(4-(aminooxy)butanoic acid hydrochloride)




